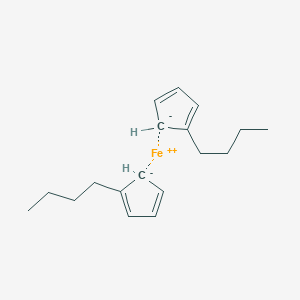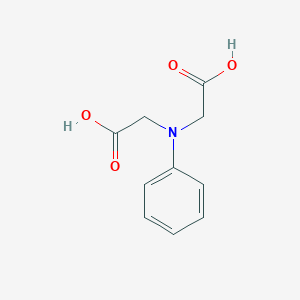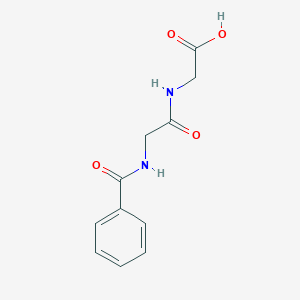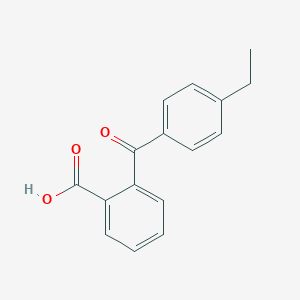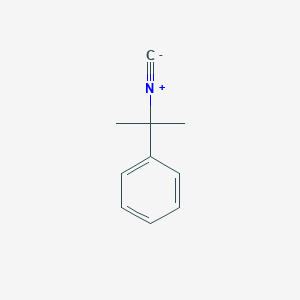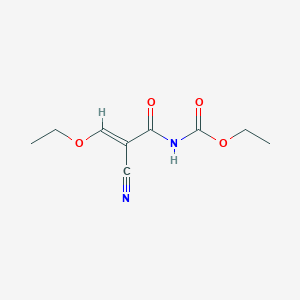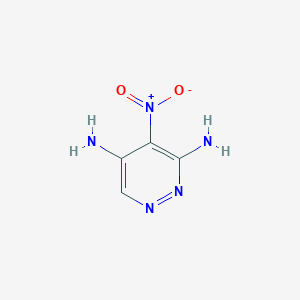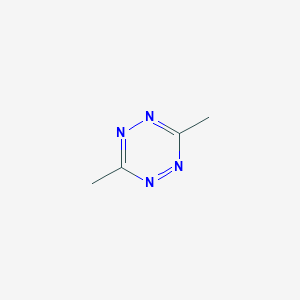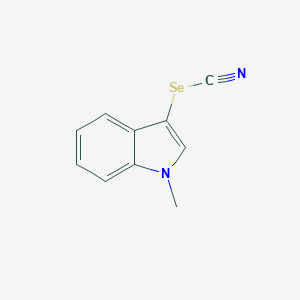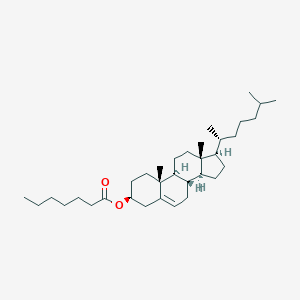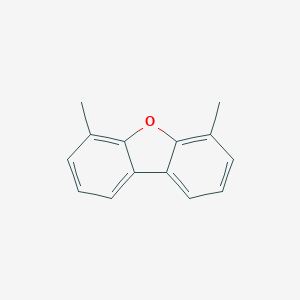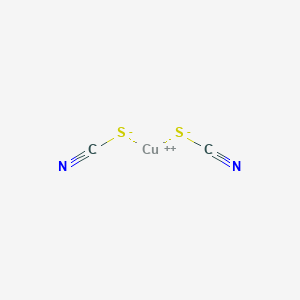
Diethyl 1,1-cyclohexanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1-cyclohexanedicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from 1,1-cyclohexanedicarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclohexanedicarboxylate can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound can be converted to 1,1-cyclohexanedicarboxylic acid.
Reduction: The reduction can yield diethyl 1,1-cyclohexanedicarbinol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 1,1-cyclohexanedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of diethyl 1,1-cyclohexanedicarboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 1,1-cyclohexanedicarboxylic acid and ethanol. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- Diethyl 1,3-cyclohexanedicarboxylate
- Diethyl 1,4-cyclohexanedicarboxylate
- Dimethyl 1,3-cyclohexanedicarboxylate
Comparison: Diethyl 1,1-cyclohexanedicarboxylate is unique due to the position of the ester groups on the same carbon atom (1,1-position), which imparts distinct chemical properties compared to its isomers. For instance, diethyl 1,3-cyclohexanedicarboxylate and diethyl 1,4-cyclohexanedicarboxylate have ester groups on different carbon atoms, leading to variations in reactivity and applications.
Properties
IUPAC Name |
diethyl cyclohexane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUKQNAQSRVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290214 |
Source


|
| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-13-5 |
Source


|
| Record name | 1139-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the effect of a 4-t-butyl substituent on the reactivity of diethyl cyclohexane-1,1-dicarboxylate significant for conformational analysis?
A1: The research demonstrates that a 4-t-butyl group, similar to a 4-methyl group, does not influence the rate constant of ethoxy-exchange in diethyl cyclohexane-1,1-dicarboxylate []. This finding is crucial for the kinetic method of conformational analysis in cyclohexane systems. This method relies on the assumption that substituents like t-butyl, often used to "lock" conformations due to their steric bulk, do not inherently alter the reaction rates at the site under investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
